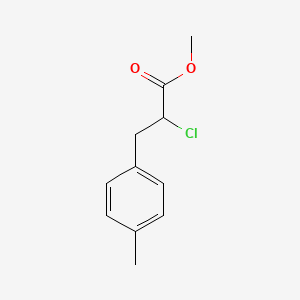
2-Chloro-3-p-tolyl-propionic acid methyl ester
Cat. No. B8654463
M. Wt: 212.67 g/mol
InChI Key: YVRTYSFWBGXWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700522B2
Procedure details


A solution of sodium nitrite (16.5 g, 0.24 mol) in 50 ml of water is slowly added to a mechanically stirred, acetone-dry ice cooled suspension of p-toluidine (23.5 g, 0.22 mol), 250 ml of acetone and 50 ml of concentrated hydrochloric acid in such manner, that the reaction temperature does not exceed +5° C. The mixture is stirred for 1 hour at +5° C. and then 100 ml of methyl acrylate are added. The suspension is then warmed to +30° C. Copper(I) iodide (1 g, 5 mmol) is added portionwise over 30 minutes such that the temperature of the reaction mixture does not exceed +35° C., and the stirring is continued for an additional 30 minutes at this temperature. The solvent is evaporated under reduced pressure, the residue is diluted with water and extracted with dichloromethane. The combined organic layer is washed with water, dried over magnesium sulfate and evaporated. The residue is purified by chromatography on silica gel (ethyl acetate/hexane 9:1) to obtain 2-chloro-3-p-tolyl-propionic acid methyl ester.


Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Copper(I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].CC(C)=O.C(=O)=O.N[C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1.[ClH:20].[C:21]([O:25][CH3:26])(=[O:24])[CH:22]=[CH2:23]>O.[Cu]I.CC(C)=O>[CH3:26][O:25][C:21](=[O:24])[CH:22]([Cl:20])[CH2:23][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
acetone dry ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Five
|
Name
|
Copper(I) iodide
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a mechanically stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed +5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 1 hour at +5° C.
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is then warmed to +30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed +35° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on silica gel (ethyl acetate/hexane 9:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC1=CC=C(C=C1)C)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
